molecular formula C15H14BrNO4 B1588565 (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol CAS No. 188690-82-6

(R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol

Cat. No.: B1588565
CAS No.: 188690-82-6
M. Wt: 352.18 g/mol
InChI Key: HQGAJOFIQLBIIM-AWEZNQCLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ®-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol typically involves the enantioselective reduction of 4-benzyloxy-3-nitrophenyl-α-bromoacetophenone. This process uses a borane complex with polymer-bonded ®-diphenylpyrrolidinemethanol as the catalyst and sodium borohydride/trimethylsilyl chloride as the reductant . The reaction yields the desired product with high enantiomeric excess and yield .

Industrial Production Methods: In an industrial setting, the synthesis of ®-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol can be scaled up using similar reaction conditions. The use of polymer-bonded catalysts and sodium borohydride/trimethylsilyl chloride ensures high efficiency and safety, minimizing the toxicity associated with the reaction .

Chemical Reactions Analysis

Types of Reactions: ®-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, amines.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: ®-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol is unique due to its specific chiral configuration and its role as a precursor in the synthesis of formoterol. Its ability to undergo various chemical transformations while maintaining high enantiomeric purity makes it a valuable compound in pharmaceutical research .

Properties

IUPAC Name

(1R)-2-bromo-1-(3-nitro-4-phenylmethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4/c16-9-14(18)12-6-7-15(13(8-12)17(19)20)21-10-11-4-2-1-3-5-11/h1-8,14,18H,9-10H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGAJOFIQLBIIM-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CBr)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@H](CBr)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447018
Record name (R)-1-(4-BENZYLOXY-3-NITROPHENYL)-2-BROMOETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188690-82-6
Record name (R)-1-(4-BENZYLOXY-3-NITROPHENYL)-2-BROMOETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

from 2-bromo-4′-benzyloxy-3′-nitroacetophenone and 4-methoxy-α-methyl-N-(phenylmethyl)benzeneethanamine comprising the sequential steps of: (a) reducing 2-bromo-4′-benzyloxy-3′-nitroacetophenone with about one equivalent of a borane reagent in the presence of a catalytic amount of a single enantiomer of an oxazaborolidine derived from cis 1-amino-2-indanol to produce substantially enantiomerically pure α-(bromomethyl)-4-phenylmethoxy-3-nitrobenzenemethanol (FBH); (b) reducing the α-(bromomethyl)-4-phenylmethoxy-3-nitrobenzenemethanol with hydrogen in the presence of a noble metal catalyst to produce an aniline FBH2; (c) formylating the aniline with formic acid and acetic anhydride to produce a compound of formula FBH3:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol in pharmaceutical synthesis?

A1: this compound serves as a crucial intermediate in the synthesis of (R,R)-formoterol [, ]. (R,R)-formoterol is a highly potent and selective β₂-adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Therefore, the development of efficient and enantioselective synthesis routes for this intermediate is crucial for the production of this important drug.

Q2: How does the choice of reductant impact the synthesis of this compound?

A2: The research highlights the use of two different reductants: NaBH4/ Me3SiCl and BH3 complex with polymer-bonded (R)-diphenylpyrrolidinemethanol []. Using NaBH4/ Me3SiCl offers advantages in terms of reduced toxicity and improved safety compared to traditional reducing agents []. This is particularly important for large-scale production and environmental considerations.

Q3: What are the advantages of enzymatic resolution in the synthesis of this compound?

A3: Enzymatic resolution, as described in one of the papers [], offers a way to obtain this compound enantioselectively. This method utilizes enzymes to selectively react with one enantiomer of a racemic mixture, leaving the desired enantiomer behind. This approach can be advantageous due to its high selectivity and mild reaction conditions, making it a valuable tool in chiral synthesis.

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